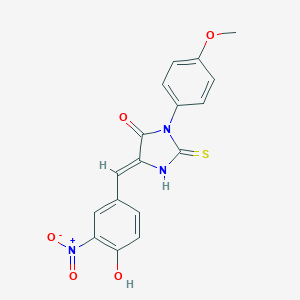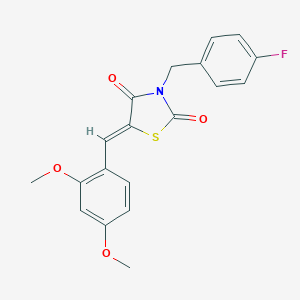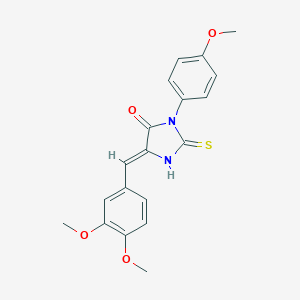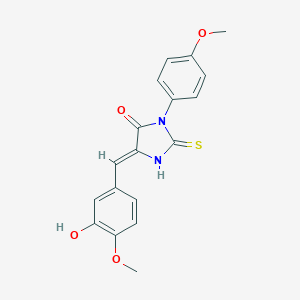![molecular formula C27H22N2O5S B307100 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B307100.png)
2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate involves the reaction of 2-naphthylamine, 3-acetyl-2,5-dihydro-1,3,4-oxadiazole, and 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C27H22N2O5S |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
[2-(3-acetyl-5-naphthalen-2-yl-2H-1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H22N2O5S/c1-18-11-15-23(16-12-18)35(31,32)34-25-10-6-5-9-24(25)27-29(19(2)30)28-26(33-27)22-14-13-20-7-3-4-8-21(20)17-22/h3-17,27H,1-2H3 |
Clave InChI |
AWVBTMIOGYHBHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3N(N=C(O3)C4=CC5=CC=CC=C5C=C4)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3N(N=C(O3)C4=CC5=CC=CC=C5C=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)

![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)


![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)
![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307041.png)